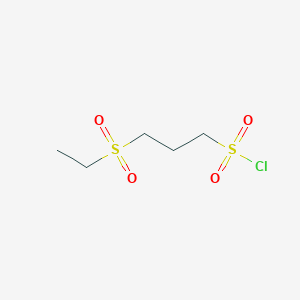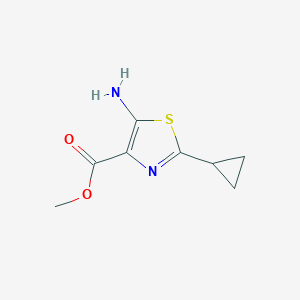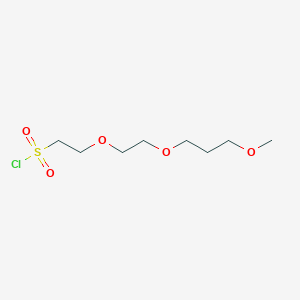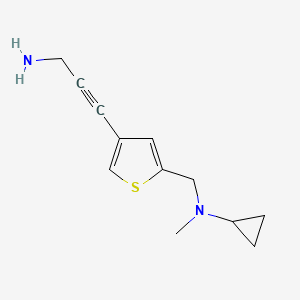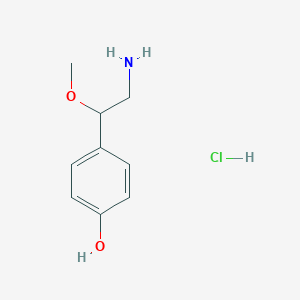![molecular formula C10H17NO2 B13522231 Methyl 7-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13522231.png)
Methyl 7-azaspiro[3.5]nonane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-azaspiro[3.5]nonane-6-carboxylate is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 . This compound belongs to the class of spirocyclic compounds, which are characterized by a unique ring structure where two rings share a single atom. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-azaspiro[3.5]nonane-6-carboxylate typically involves the formation of the spirocyclic ring system followed by the introduction of the ester functional group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a cyclic ketone can form the spirocyclic core, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .
Scientific Research Applications
Methyl 7-azaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological pathways.
Industry: The compound can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of Methyl 7-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester: This compound shares a similar spirocyclic structure but with different functional groups.
1-Substituted 2-azaspiro[3.3]heptanes: These compounds have a smaller ring system but similar spirocyclic features.
Uniqueness
Methyl 7-azaspiro[3.5]nonane-6-carboxylate is unique due to its specific ring size and ester functional group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 7-azaspiro[3.5]nonane-8-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)8-7-10(3-2-4-10)5-6-11-8/h8,11H,2-7H2,1H3 |
InChI Key |
SDDIBPSBTJHSKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CCC2)CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13522152.png)
![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B13522153.png)
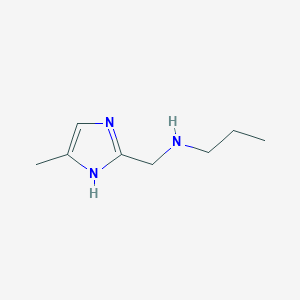

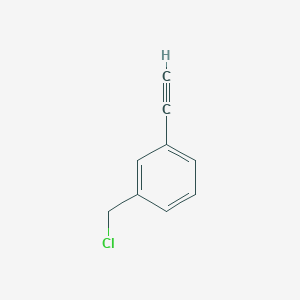
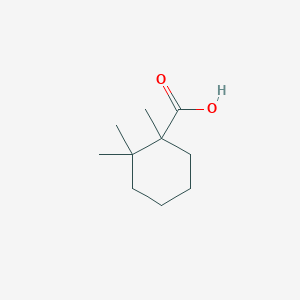
![6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13522183.png)

